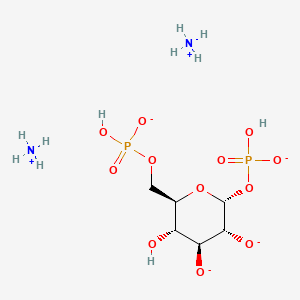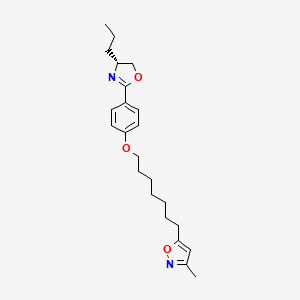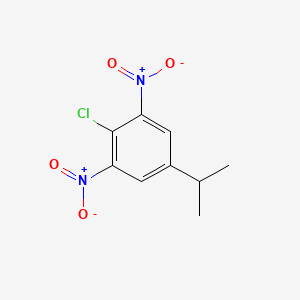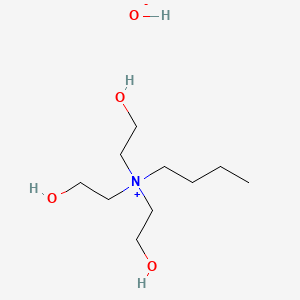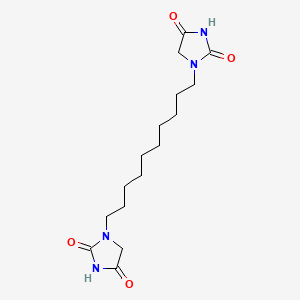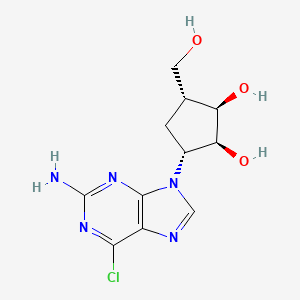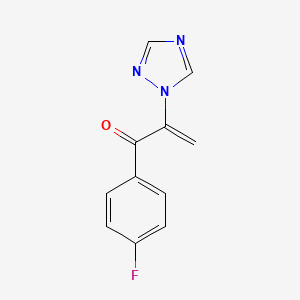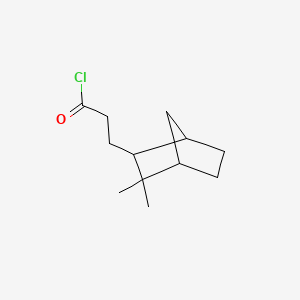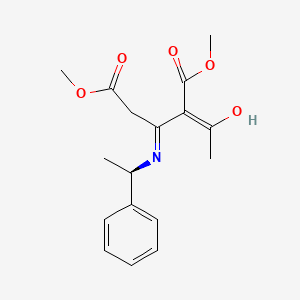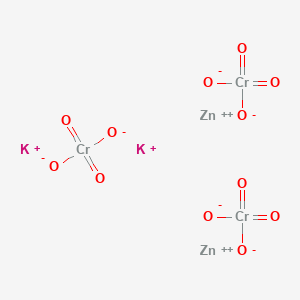
(S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a benzoyl group and a pyrrolidine ring, makes it a valuable subject for research in organic chemistry, pharmacology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base like triethylamine.
N,N-Diethylation: The final step involves the diethylation of the amide nitrogen using diethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions often involve reagents like acyl chlorides and bases like pyridine.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acylated pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
®-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, with different stereochemistry.
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide: The racemic mixture of both enantiomers.
N-Benzoyl-N,N-diethyl-2-pyrrolidinecarboxamide: A structurally similar compound with slight variations in the functional groups.
Uniqueness: (S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
85760-92-5 |
|---|---|
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
(2S)-1-benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-17(4-2)16(21)13-10-11-14(19)18(13)15(20)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3/t13-/m0/s1 |
Clé InChI |
BQWDCWDJASHHKV-ZDUSSCGKSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


